![molecular formula C17H17FN4O2S B058513 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 111279-87-9](/img/structure/B58513.png)
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the family of isothiazoloquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用机制
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is not fully understood. However, it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes required for bacterial DNA replication and transcription.
生化和生理效应
The compound has been found to exhibit low toxicity and good selectivity towards bacterial cells. It has also been shown to have a low propensity for inducing drug resistance, making it a promising candidate for the development of novel antibacterial agents.
实验室实验的优点和局限性
One of the major advantages of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is its potent antibacterial activity against a broad spectrum of bacterial strains. However, its limited solubility in water and other common solvents can pose a challenge in its formulation and delivery. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for the research and development of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action and potential side effects of the compound.
3. Development of novel formulations and delivery methods to overcome its limited solubility.
4. Evaluation of its potential as a lead compound for the development of novel antibacterial and antitumor agents.
5. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
6. Development of structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
合成方法
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves a multi-step process. The initial step involves the formation of a quinoline ring by the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine and cyclopropylamine to obtain the final product.
科学研究应用
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has shown promising antitumor activity against various cancer cell lines.
属性
CAS 编号 |
111279-87-9 |
|---|---|
产品名称 |
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione |
分子式 |
C17H17FN4O2S |
分子量 |
360.4 g/mol |
IUPAC 名称 |
9-cyclopropyl-6-fluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H17FN4O2S/c18-11-7-10-12(8-13(11)21-5-3-19-4-6-21)22(9-1-2-9)17-14(15(10)23)16(24)20-25-17/h7-9,19H,1-6H2,(H,20,24) |
InChI 键 |
BEZDZMQEVWAVTH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
规范 SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
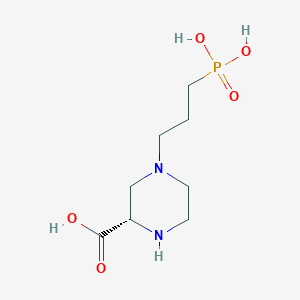
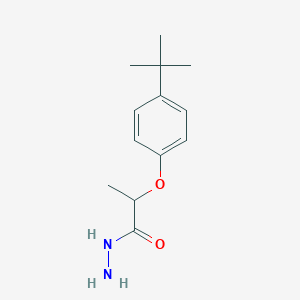
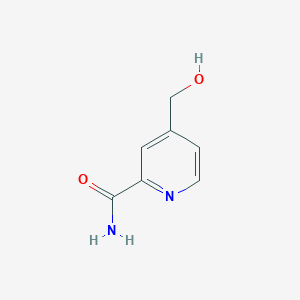
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
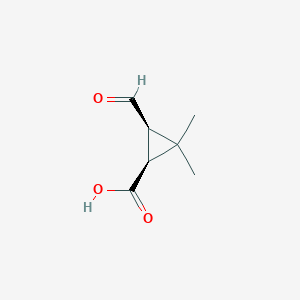
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
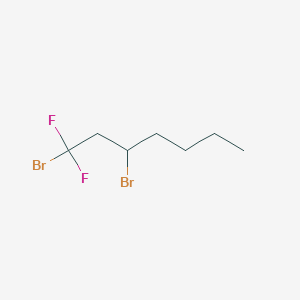
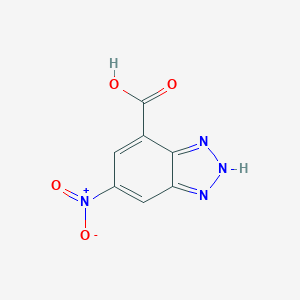
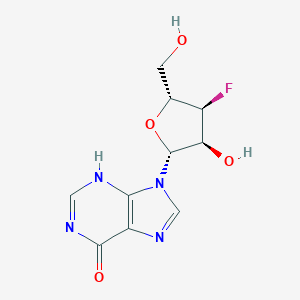
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
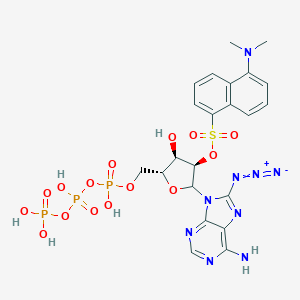

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)